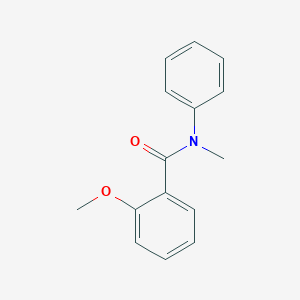
2-methoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-N-phenylbenzamide, also known as 'Bromantane,' is a synthetic compound that belongs to the adamantane family. It was first synthesized in the late 1980s in Russia and has since gained popularity in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
Bromantane's mechanism of action is not well understood, but it is believed to work by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to increase the expression of neurotrophins, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Bromantane has been found to have a variety of biochemical and physiological effects. It has been shown to increase the level of dopamine and serotonin in the brain, which can improve mood and cognitive function. It also increases the expression of neurotrophins, which can promote the growth and survival of neurons. Bromantane has also been found to increase physical endurance and reduce fatigue, making it a potential candidate for use in sports medicine.
Avantages Et Limitations Des Expériences En Laboratoire
Bromantane has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. It also has a relatively low toxicity, which makes it safe for use in animal studies. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Bromantane. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in sports medicine to improve physical performance. Further research is also needed to better understand its mechanism of action and to develop more effective synthesis methods.
Conclusion:
In conclusion, Bromantane is a synthetic compound with potential therapeutic properties. It has been extensively studied for its neuroprotective, anxiolytic, and antidepressant effects, as well as its ability to improve physical and mental performance. While its mechanism of action is not well understood, it has shown promising results in animal studies. Further research is needed to fully understand its potential applications and to develop more effective synthesis methods.
Méthodes De Synthèse
Bromantane is synthesized by reacting 2-bromophenylacetonitrile with cyclohexylmagnesium bromide, followed by reaction with methylamine and reduction with lithium aluminum hydride. The final product is purified by recrystallization from ethanol to obtain a white crystalline powder.
Applications De Recherche Scientifique
Bromantane has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Studies have shown that it has neuroprotective, anxiolytic, and antidepressant properties. It has also been found to improve physical and mental performance, making it a potential candidate for use in sports medicine.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-methoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h3-11H,1-2H3 |
Clé InChI |
FVWCQHOIQFNYMV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)